molecular formula C20H22N6O3 B11280369 5-amino-N-(2,4-dimethylphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethylphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11280369
M. Wt: 394.4 g/mol
InChI Key: CLNUSEZLSDXYND-UHFFFAOYSA-N
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Description

5-Amino-N-(2,4-dimethylphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Carbamoyl Group: The carbamoyl group is typically introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Final Coupling: The final coupling step involves the reaction of the triazole derivative with 2,4-dimethylphenylamine and 4-methoxyphenyl isocyanate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbamoyl and triazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different core structures.

    Amino Derivatives: Compounds with amino groups attached to various aromatic or heterocyclic rings.

Uniqueness

The uniqueness of 5-amino-N-(2,4-dimethylphenyl)-1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-12-4-9-16(13(2)10-12)23-20(28)18-19(21)26(25-24-18)11-17(27)22-14-5-7-15(29-3)8-6-14/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

CLNUSEZLSDXYND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)OC)N)C

Origin of Product

United States

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